molecular formula C15H13N B12930579 Ethylacridine CAS No. 875213-88-0

Ethylacridine

Cat. No.: B12930579
CAS No.: 875213-88-0
M. Wt: 207.27 g/mol
InChI Key: DAYRZZGPASHLDX-UHFFFAOYSA-N
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Description

1-Ethylacridine is an organic compound belonging to the acridine family, characterized by a nitrogen-containing heterocyclic structure Acridines are known for their broad range of biological activities and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethylacridine can be synthesized through several methods. One common approach involves the alkylation of acridine with ethyl halides under basic conditions. The reaction typically proceeds as follows:

    Reactants: Acridine and ethyl halide (e.g., ethyl bromide or ethyl chloride)

    Catalyst: A strong base such as sodium hydroxide or potassium hydroxide

    Solvent: Anhydrous ethanol or dimethyl sulfoxide

    Conditions: Refluxing the mixture at elevated temperatures (around 80-100°C) for several hours

Industrial Production Methods: Industrial production of 1-ethylacridine often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or column chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

1-Ethylacridine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of acridine derivatives with additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydroacridine derivatives.

    Substitution: Electrophilic substitution reactions are common, where 1-ethylacridine reacts with electrophiles like halogens or nitro groups, leading to substituted acridine derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst

Major Products:

  • Oxidation products: Acridine derivatives with hydroxyl or carbonyl groups
  • Reduction products: Dihydroacridine derivatives
  • Substitution products: Halogenated or nitro-substituted acridines

Scientific Research Applications

1-Ethylacridine has a wide range of applications in scientific research:

    Biology: Investigated for its potential as a fluorescent probe for studying biological molecules and cellular processes.

    Medicine: Explored for its anticancer properties, particularly as a DNA intercalator that can inhibit the activity of topoisomerase enzymes.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 1-ethylacridine primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal functioning of DNA, inhibiting the activity of enzymes such as topoisomerases, which are essential for DNA replication and transcription. The compound’s planar structure allows it to insert between DNA base pairs, leading to the stabilization of DNA-topoisomerase complexes and ultimately causing cell death in rapidly dividing cells, such as cancer cells.

Comparison with Similar Compounds

1-Ethylacridine can be compared with other acridine derivatives, such as:

    Acridine: The parent compound, known for its broad range of biological activities and industrial applications.

    9-Aminoacridine: A derivative with potent antimicrobial and anticancer properties.

    Amsacrine: A clinically used anticancer drug that intercalates into DNA and inhibits topoisomerase II.

Uniqueness of 1-Ethylacridine: 1-Ethylacridine stands out due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This unique substitution pattern can lead to distinct interactions with biological targets and different pharmacokinetic properties compared to other acridine derivatives.

Properties

CAS No.

875213-88-0

Molecular Formula

C15H13N

Molecular Weight

207.27 g/mol

IUPAC Name

1-ethylacridine

InChI

InChI=1S/C15H13N/c1-2-11-7-5-9-15-13(11)10-12-6-3-4-8-14(12)16-15/h3-10H,2H2,1H3

InChI Key

DAYRZZGPASHLDX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC2=NC3=CC=CC=C3C=C21

Origin of Product

United States

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